4-Cyclobutylmethanesulfonylaniline
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Overview
Description
4-Cyclobutylmethanesulfonylaniline is an organic compound that features a cyclobutyl group attached to a methanesulfonyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutylmethanesulfonylaniline typically involves the following steps:
Formation of Cyclobutylmethanesulfonyl Chloride: This can be achieved by reacting cyclobutylmethanol with chlorosulfonic acid under controlled conditions.
Coupling with Aniline: The cyclobutylmethanesulfonyl chloride is then reacted with aniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutylmethanesulfonylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of cyclobutylmethanesulfonylamine.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Cyclobutylmethanesulfonylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to certain biological substrates.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclobutylmethanesulfonylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved may include binding to active sites or allosteric sites on the target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclobutylmethanesulfonylphenol
- 4-Cyclobutylmethanesulfonylbenzene
- 4-Cyclobutylmethanesulfonylpyridine
Uniqueness
4-Cyclobutylmethanesulfonylaniline is unique due to the presence of both a cyclobutyl group and a methanesulfonyl group attached to an aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(cyclobutylmethylsulfonyl)aniline |
InChI |
InChI=1S/C11H15NO2S/c12-10-4-6-11(7-5-10)15(13,14)8-9-2-1-3-9/h4-7,9H,1-3,8,12H2 |
InChI Key |
UWDMBJOKTCJTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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